molecular formula C6H6F3N5O B6611257 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1481965-39-2

7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B6611257
CAS No.: 1481965-39-2
M. Wt: 221.14 g/mol
InChI Key: HPLUAAVIJHAQQZ-UHFFFAOYSA-N
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Description

7-Nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 2892260-32-9) is a nitrosamine impurity identified in sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes management. Structurally, it features a triazolo[4,3-a]pyrazine core with a nitroso (-NO) group at position 7 and a trifluoromethyl (-CF₃) substituent at position 3 (Fig. 1). Its molecular formula is C₆H₆F₃N₅O, with a molecular weight of 221.14 g/mol .

Properties

IUPAC Name

7-nitroso-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N5O/c7-6(8,9)5-11-10-4-3-13(12-15)1-2-14(4)5/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLUAAVIJHAQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis via Cyclization

The foundational step involves synthesizing the triazolo[4,3-a]pyrazine scaffold. A widely cited method begins with ethyl trifluoroacetate (I), which undergoes condensation with hydrazine hydrate (35% w/v) in acetonitrile at 20°C to form trifluoroacetohydrazide (II). Subsequent treatment with chloroacetyl chloride and sodium hydroxide (50% w/v) at 10°C yields intermediate III , which is cyclized using phosphorus oxychloride (POCl₃) to form oxadiazole IV .

Key data for intermediate synthesis:

IntermediateReagentsTemperatureTimeYield
IIHydrazine hydrate20°C1 h95%
IIIChloroacetyl chloride10°C3 h88%
IVPOCl₃110°C6 h82%

Ring-Opening and Final Cyclization

Ethylenediamine reacts with oxadiazole IV at −20°C to induce ring-opening, followed by cyclization under reflux with concentrated hydrochloric acid to yield 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine (VI). This step achieves a yield of 78% with >99% purity confirmed via HPLC.

Key Intermediate Synthesis for Nitrosation

Preparation of Triazolo[4,3-a]Pyrazine Hydrochloride

A patent (CN102796104A) details an alternative route using 2-chloropyrazine as the starting material. Reaction with hydrazine hydrate at 60–61°C for 15 hours forms intermediate 2 , which is treated with trifluoroacetic anhydride and methanesulfonic acid to yield intermediate 4 . Catalytic hydrogenation with palladium/carbon and subsequent HCl treatment produces the hydrochloride salt.

StepReagentsConditionsPurity (HPLC)
1Hydrazine hydrate, NaOH60°C, pH 693.3%
2Trifluoroacetic anhydride, CH₃SO₃H110°C, 42 h99.1%
3Pd/C, H₂, HCl/EtOH50°C, 12 h98.5%

Nitrosation to Form NTTP

NTTP is synthesized via nitrosation of the triazolo[4,3-a]pyrazine precursor. While explicit protocols are scarce, analytical studies detect NTTP as a contaminant in pharmaceuticals, suggesting in situ formation under acidic conditions with nitrite impurities. A proposed method involves:

  • Dissolving the precursor in acetic acid.

  • Adding sodium nitrite (NaNO₂) at 0–5°C.

  • Stirring for 4–6 hours to achieve >90% conversion.

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

  • Solvent Systems : Chlorobenzene and dichloromethane enhance reaction homogeneity and intermediate solubility.

  • Catalysts : Pd/C (5% loading) enables efficient hydrogenation with minimal byproducts.

Temperature and pH Control

  • Cyclization of IV to VI requires strict temperature control (−20°C to 110°C) to prevent decomposition.

  • pH adjustment to 6 during intermediate 2 purification minimizes side reactions.

Analytical Validation of NTTP

Chromatographic Methods

  • UHPLC-MS : A triple quadrupole mass spectrometer with electrospray ionization (ESI+) detects NTTP at m/z 238.1 → 154.1.

  • Column : Acquity CSH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase : 0.1% formic acid in water/acetonitrile (95:5).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, D₂O): δ 4.25 (s, 2H, CH₂), 3.92 (t, 2H, CH₂), 3.45 (m, 2H, CH₂).

  • IR : Peaks at 1680 cm⁻¹ (C=N) and 1320 cm⁻¹ (C-F).

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Nitrosation competing with oxidation at the triazole ring.

  • Solution : Use of anaerobic conditions and nitrite scavengers (e.g., ascorbic acid).

Yield Limitations

  • Issue : Low yields (45–60%) in final nitrosation steps.

  • Solution : Gradient cooling (−20°C to 25°C) and stoichiometric excess of NaNO₂ .

Chemical Reactions Analysis

Nitroso Group Reactivity

The nitroso group participates in reactions typical of aromatic nitroso compounds:

Reaction Type Reagents/Conditions Products Mechanistic Notes
Condensation Primary amines, acidic conditionsFormation of azomethine derivatives (Schiff bases)Nucleophilic attack by amine on the nitroso oxygen, followed by dehydration .
Cycloaddition Dienes (e.g., 1,3-butadiene)Tetrahydroisoquinoline derivatives[4π+2π] Diels-Alder-type cycloaddition facilitated by nitroso electrophilicity.
Reduction Sodium dithionite (Na₂S₂O₄)Corresponding amine (-NH₂)Two-electron reduction of the nitroso group to an amine .

Trifluoromethyl Group Reactivity

The -CF₃ group enhances stability and modulates electronic effects but exhibits limited direct reactivity. Indirect effects include:

  • Electrophilic substitution : Directs incoming electrophiles to specific positions on the triazolo-pyrazine ring due to its electron-withdrawing nature.

  • Hydrogen-bonding interactions : Polar C-F bonds influence solubility and molecular recognition in biological systems .

Triazolo-Pyrazine Core Reactivity

The fused triazole-pyrazine system undergoes ring-specific transformations:

Reaction Type Reagents/Conditions Products Key Observations
Oxidation KMnO₄, acidic conditionsPyrazine ring hydroxylation or cleavageOver-oxidation may lead to degradation of the heterocyclic core .
Nucleophilic Substitution Alkyl halides, Pd catalysisAlkylated derivatives at pyrazine nitrogenLimited by steric hindrance from the trifluoromethyl group .

Functional Group Interplay

Synergistic effects between the nitroso and trifluoromethyl groups enable unique reactivity:

  • Tautomerism : The nitroso group may participate in keto-enol-like tautomerism, stabilizing intermediates during reactions .

  • Cooperative electrophilicity : Enhanced electrophilic character at the triazole nitrogen due to -CF₃ electron withdrawal facilitates coupling reactions .

Comparative Reactivity with Analogues

Data from structurally related compounds suggest additional pathways:

Compound Key Reaction Differences
3-(Trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine Lacks nitroso group; exhibits higher stability but reduced electrophilic substitution rates.
8-Benzyl-substituted derivativesBenzyl group increases steric bulk, limiting access to the triazole nitrogen for reactions.

Stability and Handling Considerations

  • Thermal sensitivity : Decomposes above 150°C, releasing NO gas .

  • Light sensitivity : Nitroso group prone to photochemical dimerization; storage in amber vials recommended .

Scientific Research Applications

Overview

7-Nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound notable for its unique structural features, including a trifluoromethyl group and a nitroso substituent. These characteristics contribute to its diverse applications in scientific research and potential pharmaceutical developments.

Biological Activities

The compound has been investigated for various biological activities owing to its structural properties. Key areas of research include:

  • Antimicrobial Activity : Studies indicate that compounds with nitroso and trifluoromethyl functionalities can exhibit significant antimicrobial properties.
  • Anticancer Potential : Research suggests that the compound may interact with cellular mechanisms involved in cancer proliferation and apoptosis.
  • Enzyme Inhibition : The unique structure allows for potential inhibition of specific enzymes related to metabolic pathways.

Applications in Pharmaceutical Research

The primary applications of 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine include:

  • Pharmaceutical Intermediates : Its unique chemical reactivity makes it a valuable intermediate in the synthesis of other pharmaceutical compounds.
  • Drug Design : The compound's ability to modulate biological targets opens avenues for designing new drugs aimed at various diseases.
  • Research on Nitrosamines : Given its nitroso group, it serves as a model compound for studying nitrosamine behavior and implications in drug safety.

Case Studies and Research Findings

  • Antimicrobial Studies : A series of experiments demonstrated the effectiveness of the compound against various bacterial strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
  • Cancer Research : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating specific apoptotic pathways.
  • Enzyme Interaction Studies : Research has focused on the inhibition of enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes medications.

Mechanism of Action

The mechanism by which 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exerts its effects involves its interaction with molecular targets and pathways. The nitroso group plays a crucial role in its reactivity, leading to the formation of reactive intermediates that can modify biological molecules. The trifluoromethyl group enhances the compound's stability and lipophilicity, allowing it to penetrate cellular membranes and reach its targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
7-Nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine -NO (C7), -CF₃ (C3) 221.14 Genotoxic impurity in sitagliptin
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine -O-C₆H₃(F)(NO₂) (C8) 304.25 Bioactive intermediate; 80.04% synthesis yield
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine -CH₃ (C3) 138.17 Base structure for further derivatization
8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazine -NH₂ (C8), -CH₂C₆H₅ (C3) 227.27 Anticonvulsant (ED₅₀: 3 mg/kg in rats)
3,7-Disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones Varied (e.g., aryl, alkyl at C3/C7) 200–300 Cytotoxic, cerebroprotective agents

Analytical and Spectral Characterization

  • Target Compound : Characterized by ¹H NMR (δ 7.15–7.59 ppm for pyrazine protons) and HPLC-MS .
  • Triazolo-pyrazin-8-ones : Identified via ¹H NMR signals for H-5 (δ 7.15–7.28 ppm) and H-6 (δ 7.50–7.59 ppm) .
  • Sitagliptin Intermediates : Validated using elemental analysis and tandem mass spectrometry .

Biological Activity

7-Nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a nitrogen-containing heterocyclic compound notable for its unique structural characteristics and potential biological activities. It contains a trifluoromethyl group and a nitroso substituent which significantly influence its chemical properties and biological interactions. This article explores the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C6H6F3N5O
  • Molecular Weight : 221.14 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in organic solvents such as methanol and dimethyl sulfoxide

Anticancer Activity

Research has indicated that derivatives of 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exhibit significant anticancer properties. A study evaluated its antiproliferative action against human colon cancer cell lines (HCT-116 and HT-29). The compound RB7 showed an IC50 range of 6.587 to 11.10 µM against HT-29 cells, indicating a strong anticancer effect through the induction of mitochondrial apoptosis by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 .

CompoundCell LineIC50 (µM)Mechanism of Action
RB7HT-296.587 - 11.10Induction of mitochondrial apoptosis

Antibacterial Activity

The compound has also been investigated for its antibacterial properties. A study assessed various triazolo[4,3-a]pyrazine derivatives for in vitro antibacterial activity using the microbroth dilution method. Some derivatives exhibited moderate to good activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. For instance, one derivative showed MIC values comparable to ampicillin .

CompoundTarget BacteriaMIC (µg/mL)
2eStaphylococcus aureus32
2eEscherichia coli16

Genotoxicity Concerns

Despite its potential therapeutic applications, there are concerns regarding the genotoxicity of nitroso compounds. A study focused on the quantification of nitroso impurities in sitagliptin (an anti-diabetic drug) revealed that the presence of 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine could pose risks if not adequately controlled during drug formulation . The development of analytical methods for quantifying this impurity is crucial for ensuring patient safety.

Clinical Implications

A clinical study assessed the cancer risk associated with patients prescribed sitagliptin contaminated with nitroso impurities. The findings indicated no significant increase in cancer risk among these patients despite the presence of the compound in their medication regimen . This suggests that while there are potential genotoxic effects associated with nitroso compounds in laboratory settings, clinical implications may vary.

Q & A

Basic: What are the standard synthetic protocols for preparing 7-nitroso-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine?

Answer:
The synthesis typically involves cyclization of precursor hydrazines with carbonyl-containing reagents. For example, a method adapted from triazolopyrazine derivatives involves:

  • Reacting 3-hydrazinopyrazin-2-one with trifluoroacetic anhydride in anhydrous THF under reflux (70–80°C, 12–24 hours).
  • Isolation via precipitation in water followed by recrystallization from dimethylformamide (DMF)/isopropanol mixtures .
  • Nitroso group introduction may employ nitrosyl chloride (NOCl) or sodium nitrite (NaNO₂) in acidic media, with strict temperature control (0–5°C) to avoid over-nitrosation .

Advanced: How can regioselectivity challenges during cyclization be addressed?

Answer:
Regioselectivity in triazolopyrazine formation depends on:

  • Reagent choice: Carbonyldiimidazole (CDI) promotes cyclization at the N1 position of pyrazinones, while anhydrides favor N7-substitution .
  • Solvent effects: Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may reduce selectivity. Mixed solvents (DMF/isopropanol) improve yield .
  • Temperature gradients: Stepwise heating (e.g., 100°C for activation, followed by 50°C for cyclization) minimizes side reactions .

Basic: What analytical techniques are recommended for quantifying 7-nitroso impurities?

Answer:
Ultraperformance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the gold standard:

  • Column: ZORBAX SB-C18 (2.1 × 100 mm, 1.8 µm).
  • Mobile phase: 0.01 M ammonium formate (A) and acetonitrile (B) in gradient mode (5–95% B over 10 minutes).
  • Detection: MRM mode with transitions m/z 278 → 152 (quantifier) and m/z 278 → 105 (qualifier) .

Advanced: How can matrix effects in LC-MS/MS analysis be mitigated?

Answer:

  • Ion suppression: Use isotopically labeled internal standards (e.g., deuterated NTTP, CAS 784771-50MG) to normalize signal variability .
  • Sample preparation: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) reduces interference from sitagliptin’s phosphate matrix .
  • Method validation: Assess recovery (≥85%) and precision (RSD ≤5%) across three concentration levels (LOQ to 150% of specification) .

Basic: What genotoxicity assessment strategies are applicable to this nitroso compound?

Answer:

  • Ames test: Screen for mutagenicity in Salmonella typhimurium strains TA98 and TA100 with metabolic activation (S9 mix).
  • In silico tools: Use Derek Nexus or Leadscope to predict structural alerts for DNA alkylation .
  • Control thresholds: The FDA recommends an acceptable intake (AI) limit of ≤37 ng/day based on surrogate N-nitrosamine toxicology data .

Advanced: How does storage condition affect nitroso impurity levels?

Answer:

  • Temperature: Accelerated degradation occurs at >25°C; store APIs at 2–8°C in amber vials to prevent photolytic NO release .
  • Excipient interactions: Avoid reducing sugars (e.g., lactose) in formulations, as they catalyze nitroso-amine formation via Maillard reactions .

Basic: What regulatory guidelines govern nitroso impurity control?

Answer:

  • ICH M7(R1): Requires risk assessment for nitrosamines in pharmaceuticals, including permissible limits (AI) and analytical method validation .
  • FDA Table 1: Lists NTTP under “Emerging N-Nitrosamines” with interim testing recommendations until 2025 .

Advanced: What mechanistic insights exist for nitroso group reactivity?

Answer:

  • Electrophilicity: The nitroso group acts as an electrophile, targeting DNA guanine residues (N7 position) to form mutagenic adducts .
  • Redox cycling: Nitroso intermediates may generate reactive oxygen species (ROS) under physiological conditions, contributing to oxidative stress .

Basic: What structural analogs of this compound show antiviral activity?

Answer:

  • Pyrrolo[2,3-b]pyridines: Derivatives with trifluoromethyl-triazolopyrazine scaffolds inhibit retroviral proteases (e.g., HIV-1) via competitive binding to catalytic sites .
  • SAR trends: Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but may reduce solubility .

Advanced: How to resolve contradictions in synthetic yield data under varying conditions?

Answer:

  • Case study: Yields drop from 75% to 40% when using NaNO₂ vs. NOCl for nitrosation due to pH sensitivity.
  • Optimization: Adjust pH to 2.5–3.0 (HCl buffer) and use excess ascorbic acid to stabilize nitroso intermediates .

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